![molecular formula C12H18ClFN2O2S B7640903 N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride](/img/structure/B7640903.png)
N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized in 2006 by Abbott Laboratories as a potential therapeutic agent for the treatment of chronic pain and epilepsy.
Wirkmechanismus
N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, this compound reduces the influx of calcium ions into neurons, which in turn reduces neuronal excitability and neurotransmitter release. This mechanism of action is thought to underlie the analgesic and antiepileptic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to reduce pain and seizure activity in animal models without producing significant side effects. In addition, this compound has been shown to have a low potential for drug interactions, making it a promising candidate for combination therapy with other analgesics or antiepileptic drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride is its selectivity for T-type calcium channels, which allows for more precise targeting of neuronal excitability. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride research include the development of more soluble analogs and the exploration of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride involves a multi-step process that begins with the preparation of 3-fluoro-5-methylbenzenesulfonyl chloride. This intermediate is then reacted with cyclopropylamine to form N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide, which is subsequently treated with hydrochloric acid to yield this compound hydrochloride. The overall yield of this synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and epilepsy. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, this compound has been shown to reduce seizure activity in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclopropylethyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S.ClH/c1-8-4-10(13)6-11(5-8)18(16,17)15-12(7-14)9-2-3-9;/h4-6,9,12,15H,2-3,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCMHOAEIITHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC(CN)C2CC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.